molecular formula C12H22O2 B191143 11-Dodecenoic acid CAS No. 65423-25-8

11-Dodecenoic acid

Cat. No. B191143
CAS RN: 65423-25-8
M. Wt: 198.3 g/mol
InChI Key: GZZPOFFXKUVNSW-UHFFFAOYSA-N
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Description

11-Dodecenoic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . It is a colorless liquid with a fatty, citrusy aroma .


Molecular Structure Analysis

The molecular formula of 11-Dodecenoic acid is C12H22O2 . Its molecular weight is 198.3019 . The IUPAC Standard InChI is InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2,(H,13,14) .


Chemical Reactions Analysis

One known reaction involving 11-Dodecenoic acid is the ketonic decarboxylation, which is base catalyzed with MgO as a catalyst. This reaction forms 12-tricosanone at moderate temperatures (250 °C, 280 °C, and 300 °C) with low catalyst loads of 1% (w/w), 3% (w/w), and 5% (w/w) with respect to the dodecanoic acid .


Physical And Chemical Properties Analysis

11-Dodecenoic acid has a density of 0.9±0.1 g/cm3 . Its boiling point is 303.2±11.0 °C at 760 mmHg . The enthalpy of vaporization is 59.8±6.0 kJ/mol . The index of refraction is 1.457 . The molar refractivity is 58.9±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 10 freely rotating bonds .

Scientific Research Applications

  • Insecticide Resistance and Enzyme Inhibition : 11-DDNA plays a role in insecticide resistance. In Drosophila melanogaster, it metabolizes to 11,12-epoxylauric acid and inhibits the metabolism of other substances like lauric acid and testosterone. This is particularly relevant in insecticide-resistant strains (Cuany et al., 1995).

  • Antitumor and Antifungal Activities : Synthesized derivatives of 11-Dodecenoic acid, like 10-Oxo-11-dodecenoic acid, have demonstrated antitumor and antifungal activities, highlighting its potential in medical applications (Kinoshita & Umezawa, 1961).

  • Antifungal Properties in Plants : A study found 11-hydroxy-9(Z)-undecenoic acid, a related compound, in wild rice leaves. It demonstrated antifungal properties, which is significant for agricultural and botanical research (Suzuki et al., 1995).

  • Inactivation of Cytochrome P-450 Enzymes : 11-Dodecynoic acid, an analogue of 11-Dodecenoic acid, can inactivate hepatic cytochrome P-450 enzymes involved in fatty acid hydroxylation. This provides insights into the enzyme's physiological roles (Ortiz de Montellano & Reich, 1984).

  • Synthesis of Bioactive Compounds : 11-Dodecenoic acid derivatives have been used to synthesize bioactive compounds like (R)-Patulolide A, which have potential therapeutic applications (Sharma, Sankaranarayanan, & Chattopadhyay, 1996).

  • Formation of Nonenzymatic Plant Extracts : In plant extracts, related compounds like 11-hydroxy-12-oxo-(9Z)-dodecenoic acid have been observed to form in a nonenzymatic process. This contributes to the understanding of plant biochemistry and the formation of cytotoxic compounds in plants (Noordermeer et al., 2000).

  • Use in Frying Oils : Aldehydic acids, including derivatives of 11-Dodecenoic acid, are present in both used and unused frying oils. This is relevant for food chemistry and health-related studies (Kamal-Eldin et al., 1997).

  • Quorum-Sensing in Bacteria : Certain Burkholderia cepacia complex species produce 11-Me-C12:Δ2, a quorum-sensing signal related to 11-Dodecenoic acid. This is important in the study of bacterial communication and virulence (Deng et al., 2010).

Safety And Hazards

When handling 11-Dodecenoic acid, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

dodec-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZPOFFXKUVNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215729
Record name 11-Dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fatty, citrusy aroma
Record name 11-Dodecenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in most organic solvents, Soluble (in ethanol)
Record name 11-Dodecenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.890-0.897
Record name 11-Dodecenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

11-Dodecenoic acid

CAS RN

65423-25-8
Record name 11-Dodecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65423-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Dodecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065423258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-DODECENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49K7IVS77N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 11-Dodecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
X Guan, MB Fisher, DH Lang, YM Zheng… - Chemico-biological …, 1998 - Elsevier
Cytochrome P450-catalyzed desaturation reactions have been reported infrequently in the literature. Previously, we documented the formation of the terminal olefinic metabolite of …
Number of citations: 0 www.sciencedirect.com
G Rindorf, N Thorup, K Lerstrup, K Bechgaard - Synthetic metals, 1989 - Elsevier
The structure of C 18 H 24 O 2 S 4 (TTFC 11 H 20 COOH) has been determined at 120 K. TTFC 11 H 20 COOH, M r = 400.65, crystallizes in the monoclinic space group P2 1 /c with …
Number of citations: 0 www.sciencedirect.com
M Kinoshita, S Umezawa - Bulletin of the Chemical Society of Japan, 1961 - journal.csj.jp
… Both 11-oxo-12-tridecenoic acid and 10-oxo11-dodecenoic acid have been found to … 2) 10-Oxo-11-dodecenoic acid (IXb) has been prepared from 10-oxoundecanoic acid (IVb) via the …
Number of citations: 0 www.journal.csj.jp
X Xu, J Qiu, X Li, J Chen, Y Li, X Huang, S Zang, X Ma… - 2023 - researchsquare.com
… Interestingly, volcano plot revealed that compared with the WT group, 11-Dodecenoic acid (… We treated control or siPlin5 hepatocytes with or without 11-Dodecenoic acid following RSL-…
Number of citations: 0 www.researchsquare.com
K Mitsuhiro - Bulletin of the Chemical Society of Japan, 1961 - cir.nii.ac.jp

2) 10-Oxo-11-dodecenoic acid (IXb) has been prepared from 10-oxoundecanoic acid (IVb) via the corresponding Mannich base Vb.
3) It has been found that IXa and IXb …
Number of citations: 0 cir.nii.ac.jp
JP Salaun, D Reichhart, A Simon, F Durst… - Archives of Biochemistry …, 1984 - Elsevier
… of 2 PM is obtained for 11-dodecenoic acid from incubations of … are preincubated with 11-dodecenoic acid and NADPH before … The inactivation of LASH by 11-dodecenoic acid, at the …
Number of citations: 0 www.sciencedirect.com
PRO De Montellano, NO Reich - Journal of Biological Chemistry, 1984 - ASBMB
… 10-Undecynoic acid is as effective a suicide substrate for fatty acid hydroxylases as 11-DDYA but 11-dodecenoic acid is much less effective. 11-DDYA is able to completely inhibit w-…
Number of citations: 0 www.jbc.org
JP Salaün, A Simon, F Durst, NO Reich… - Archives of biochemistry …, 1988 - Elsevier
… *M 11-dodecenoic acid (Fig. 2). When microsomes are preincubated … concentration of 11-dodecenoic acid because approximately … of 11-dodecenoic acid (Fig. 2). The time-independent, …
Number of citations: 0 www.sciencedirect.com
JL Boucher, M Delaforge, JP Salaün, F Pinot… - Drug metabolism and …, 1996 - ASPET
… liver microsomes predominantly oxidized the terminal carbons of all substrates, leading to omega- and (omega-1)-hydroxylated metabolites, with the exception of 11-dodecenoic acid, …
Number of citations: 0 dmd.aspetjournals.org
D Weissbart, J Salaün, F Durst, P Pflieger… - … et Biophysica Acta (BBA …, 1992 - Elsevier
… , this plant omega LAH presents a unique set of features: it oxidizes exclusively the thern~odynamically disfavored terminal methy group, it is able to epoxygenate 11-dodecenoic acid, …
Number of citations: 0 www.sciencedirect.com

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